![molecular formula C21H15NO4 B2388260 ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate CAS No. 94887-62-4](/img/structure/B2388260.png)
ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
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Description
The compound “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate” is a chemical compound with the molecular formula C21H15NO4 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate .
Synthesis Analysis
The synthesis of this compound involves the reduction of the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring of 75.08° . The maximum deviation in the planar ring system is 0.061 Å for atom N1 . The ethyl group is disordered over two sets of sites with a refined occupancy ratio of 0.502:0.498 .Scientific Research Applications
Anticancer Properties
Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways . Further research is needed to fully understand its mechanism of action and optimize its efficacy.
Kinase Inhibitors
In medical research, this compound serves as a lead compound for developing novel kinase inhibitors. Kinases play crucial roles in cellular processes, including cell growth, differentiation, and survival. By targeting specific kinases, researchers aim to develop therapies for cancer, Alzheimer’s disease, and inflammatory disorders.
Fluorescent Chemosensors
Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate derivatives have been explored as fluorescent chemosensors. These molecules exhibit high selectivity in detecting specific ions or anions. Their unique properties make them valuable tools for analytical chemistry and environmental monitoring .
Biomedical Applications
The compound’s structural features make it a potential candidate for drug delivery systems. Researchers have investigated its use as a carrier for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing side effects .
Environmental Remediation
Surface-modified silica nanoparticles containing this compound have been studied for environmental applications. These nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water, contributing to wastewater treatment and environmental remediation .
Asymmetric Azaacenes
Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate derivatives have been incorporated into asymmetric azaacenes. These molecules exhibit interesting optoelectronic properties, making them relevant for materials science and organic electronics .
properties
IUPAC Name |
ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-2-26-21(25)14-9-11-15(12-10-14)22-19(23)16-7-3-5-13-6-4-8-17(18(13)16)20(22)24/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJBDFGASQIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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